Product packaging for ES-Asa(Cat. No.:CAS No. 146623-27-0)

ES-Asa

Cat. No.: B582811
CAS No.: 146623-27-0
M. Wt: 218.161
InChI Key: OXFYSKSQJRMLKU-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Chemical Biology Research

In the landscape of modern chemical biology, ES-Asa and its analogs represent a pivotal area of investigation. Chemical biology, a field that employs chemical techniques to analyze and manipulate biological systems, finds immense utility in small molecules like this compound. These compounds serve as powerful tools to probe complex biological processes at a molecular level. The esterification of acetylsalicylic acid to form this compound alters its physicochemical properties, such as solubility and membrane permeability, which in turn can modulate its biological activity and interactions with cellular targets.

Researchers are particularly interested in how modifications to the parent aspirin (B1665792) molecule, such as the introduction of an ester group, influence its mechanism of action. While aspirin is well-known for its irreversible inhibition of cyclooxygenase (COX) enzymes, derivatives like this compound are being explored for potentially novel or enhanced biological activities. researchgate.net These activities could extend beyond anti-inflammatory effects to include roles in modulating signaling pathways such as NF-κB, a key regulator of inflammation and other cellular processes. wikipedia.org The synthesis of various aspirin derivatives is a testament to the ongoing efforts to develop chemical probes with improved properties and to explore new therapeutic avenues. researchgate.net

Historical Academic Perspectives on Analogous Chemical Entities

The academic journey of compounds like this compound is deeply rooted in the history of aspirin (acetylsalicylic acid). The story begins not in a modern laboratory, but with ancient civilizations that utilized willow bark, a natural source of salicylates, for its pain-relieving and fever-reducing properties. nih.govstudy.com The active compound in willow bark was identified as salicin, which is metabolized to salicylic (B10762653) acid in the body. sydney.edu.au

The 19th century marked a turning point with the chemical synthesis of salicylic acid. In 1853, French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid, albeit in an impure and unstable form. study.comhistory.com The breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing a pure and stable form of acetylsalicylic acid, which was subsequently marketed as Aspirin. history.comwikipedia.org This event is a landmark in medicinal chemistry, demonstrating the power of chemical modification to improve the properties of a naturally derived compound. The development of aspirin from salicylic acid addressed the significant gastric irritation caused by the parent compound. sydney.edu.aucuny.edu This historical progression from a natural remedy to a synthesized, chemically modified drug provides the foundational academic context for the ongoing development of derivatives like this compound.

Theoretical Frameworks Guiding this compound Research Trajectories

The exploration of this compound and related compounds is guided by several key theoretical frameworks in medicinal chemistry and pharmacology. A central concept is the structure-activity relationship (SAR), which posits that the biological activity of a compound is directly related to its three-dimensional structure. By systematically modifying the structure of acetylsalicylic acid, as in the creation of this compound, researchers can investigate how changes in functional groups, stereochemistry, and electronic properties affect its interaction with biological targets.

Computational modeling and theoretical chemistry play a crucial role in modern drug discovery and are integral to the study of this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict how these molecules will bind to target enzymes like cyclooxygenase and to forecast their biological activity. mdpi.com These theoretical approaches allow for the rational design of new derivatives with desired properties, rather than relying on trial-and-error synthesis. For instance, theoretical studies can help in designing non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects. nih.gov Furthermore, theoretical frameworks are used to understand the physicochemical properties of these molecules, such as their solubility and membrane interactivity, which are critical for their biological function. mdpi.com

Research Findings and Physicochemical Data

The following tables provide a summary of key physicochemical properties and research findings for acetylsalicylic acid, the parent compound of this compound, and some of its ester derivatives.

Table 1: Physicochemical Properties of Acetylsalicylic Acid and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL)
Acetylsalicylic AcidC₉H₈O₄180.161356.56 nih.gov
Methyl AcetylsalicylateC₁₀H₁₀O₄194.1848-50Lower than ASA
Ethyl AcetylsalicylateC₁₁H₁₂O₄208.2146-48Lower than ASA

Note: The aqueous solubility of the ester derivatives is generally lower than that of acetylsalicylic acid due to the increase in hydrophobicity.

Table 2: Comparative Data on Acetylsalicylic Acid and its Ester Derivatives

PropertyAcetylsalicylic AcidEster Derivatives (e.g., this compound)Rationale for Differences
LogD (pH 4.5) -0.85 nih.gov-0.25 to 1.95 nih.govThe ester group increases lipophilicity, leading to a higher distribution into the organic phase.
Transdermal Flux (nmol/cm²h) 263.83 nih.gov0.12 to 136.02 nih.govWhile lipophilicity is increased, other factors like solubility and skin interaction modulate the overall flux.
Synthesis Method Esterification of salicylic acid with acetic anhydride. sydney.edu.auEsterification of acetylsalicyloyl chloride with corresponding alcohols. nih.govStandard organic synthesis reactions are employed to create the ester linkage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O7 B582811 ES-Asa CAS No. 146623-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146623-27-0

Molecular Formula

C8H10O7

Molecular Weight

218.161

IUPAC Name

ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate

InChI

InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1

InChI Key

OXFYSKSQJRMLKU-RITPCOANSA-N

SMILES

CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O

Synonyms

hex-2-enaro-1,4-lactone ethyl ester

Origin of Product

United States

Advanced Synthetic Methodologies and Structural Elucidation of Es Asa and Its Analogues

De Novo Synthetic Strategies for ES-Asa Core Scaffold

Stereoselective and Regioselective Synthesis Approaches

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules with defined biological activities. Stereoselective synthesis aims to produce a predominant amount of one stereoisomer (enantiomer or diastereomer) over others. ethz.chmasterorganicchemistry.com Regioselective synthesis focuses on controlling the position of chemical transformation when multiple sites are available. masterorganicchemistry.commdpi.com

Common strategies for achieving stereoselectivity include using chiral starting materials (chiral pool), ethz.ch employing chiral auxiliaries that are temporarily attached to the molecule to direct stereochemistry, ethz.ch or utilizing enantioselective catalysts or reagents that favor the formation of one stereoisomer. ethz.ch Regioselectivity can be controlled by the inherent electronic or steric properties of the reactants, the choice of reagents and catalysts, or by employing protecting groups to temporarily block reactive sites. masterorganicchemistry.commdpi.com For a molecule like this compound, with presumably multiple potential reactive centers and stereogenic elements, a combination of these approaches would be essential to synthesize the desired target molecule with high purity.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and improving sustainability. imist.maepitomejournals.comsolubilityofthings.compaperpublications.orgsigmaaldrich.com The 12 principles of green chemistry provide a framework for designing more environmentally benign synthetic routes. solubilityofthings.comsigmaaldrich.com

Key considerations include preventing waste generation, maximizing atom economy (incorporating as many atoms of the reactants into the final product as possible), imist.masolubilityofthings.compaperpublications.orgsigmaaldrich.com using less hazardous chemicals, designing safer solvents and auxiliaries, paperpublications.orgsigmaaldrich.com and minimizing energy consumption by conducting reactions at ambient temperature and pressure when possible. solubilityofthings.compaperpublications.orgsigmaaldrich.com For this compound synthesis, this would involve exploring alternative, less toxic solvents, developing catalytic methods to reduce reagent usage, and designing convergent routes that minimize the number of synthetic steps and associated purification processes. imist.maepitomejournals.com

Design and Synthesis of this compound Derivatives and Prodrugs

The design and synthesis of derivatives and prodrugs of a core compound like this compound are often undertaken to optimize its properties, such as solubility, stability, or targeted delivery.

Structure-Activity Relationship (SAR) Driven Design for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in designing analogues of a lead compound like this compound. SAR involves systematically modifying the chemical structure of the molecule and evaluating how these changes affect its biological activity. drugdesign.orgresearchgate.netcollaborativedrug.com By correlating structural features with observed activity, chemists can gain insights into the parts of the molecule critical for its function and design new analogues with improved properties. collaborativedrug.com

For this compound, SAR-driven design would involve synthesizing a library of analogues with variations in functional groups, substituents, or the core scaffold itself. researchgate.netacs.org Analysis of the activity data for these analogues would help define the pharmacophore – the essential structural features responsible for activity – and guide the synthesis towards more potent or selective compounds. collaborativedrug.com

Conjugation Strategies and Linker Chemistry for this compound Hybrid Molecules

Conjugation strategies and linker chemistry are vital for creating hybrid molecules involving this compound, such as prodrugs or conjugates with targeting moieties. rsc.orgnih.govsymeres.com Linkers are chemical tethers that connect this compound to another molecule. symeres.com The design of the linker is critical, influencing the conjugate's stability, solubility, and the release of the active this compound molecule at the desired site. symeres.comfrontiersin.org

Linkers can be cleavable, designed to break down under specific conditions (e.g., enzymatic activity, pH changes) to release the active compound, or non-cleavable, where the this compound remains permanently attached to the conjugate. symeres.com Common conjugation methods involve forming stable covalent bonds between functional groups on this compound and the second molecule, often utilizing reactions like amide coupling, click chemistry, or Michael additions. frontiersin.orgoup.com

Solid-Phase and Combinatorial Synthesis Techniques for this compound Libraries

Solid-phase synthesis and combinatorial chemistry are powerful techniques for rapidly generating libraries of this compound derivatives. slideshare.netscribd.comcrsubscription.comjetir.orgjove.com In solid-phase synthesis, the growing molecule is attached to an insoluble solid support, such as polymer beads. slideshare.netscribd.comcrsubscription.comjove.com This simplifies purification steps, as excess reagents and byproducts can be easily washed away. crsubscription.comjove.com

Spectroscopic and Diffraction-Based Structural Confirmation of this compound

The identification of this compound was primarily achieved through the analysis of its spectroscopic and spectrometric data. nih.govresearchgate.net This involved the use of techniques that probe the molecular structure and composition.

Advanced NMR Spectroscopic Analysis of this compound Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules in solution. For this compound, both 1H NMR and 13C NMR spectroscopy were utilized as part of the identification process. nih.govresearchgate.net These techniques provide information about the types and connectivity of atoms within the molecule, as well as their local electronic environments. While the available information confirms the application of these fundamental NMR methods for identification, detailed findings regarding advanced NMR spectroscopic analyses specifically focused on the conformational analysis of this compound were not found in the consulted literature. nih.govresearchgate.net Such advanced studies might involve techniques like 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) to elucidate complex coupling patterns and through-space correlations, providing insights into preferred conformations.

X-ray Crystallographic Studies for this compound Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles, of crystalline compounds. This technique provides empirical data on molecular geometry and crystal packing. While X-ray diffraction methods, such as X-ray powder diffraction (XRPD), are mentioned in the context of characterizing crystalline forms of other compounds researchgate.net, and X-ray crystallography has been applied to determine the structures of proteins like estrone (B1671321) sulfatase (ES) and aryl sulfatase A (ASA), the available literature specifically concerning this compound (L-threo-hexo-2-enaro-1,4-lactone ethyl ester) does not detail any X-ray crystallographic studies for determining its molecular geometry in the solid state. nih.govresearchgate.net Therefore, specific research findings on the crystal structure and detailed molecular geometry of this compound from X-ray diffraction were not found.

Molecular and Cellular Mechanisms of Action of Es Asa

Ligand-Target Interactions of ES-Asa at the Molecular Level

The molecular effects of this compound are mediated through its direct interactions with various biological targets, including enzymes and receptors. These interactions can lead to inhibition or activation of enzymatic activity and modulation of receptor function.

Enzymatic Inhibition and Activation by this compound (e.g., Cyclooxygenase Modulation, Epimerase Regulation)

This compound has been shown to modulate the activity of key enzymes, notably within the cyclooxygenase (COX) family. Cyclooxygenase enzymes, specifically COX-1 and COX-2, are critical in the synthesis of prostaglandins (B1171923) and thromboxanes biorxiv.orgnih.gov. Inhibition of these enzymes is a well-established mechanism for compounds with anti-inflammatory and analgesic properties dujps.com. Acetylsalicylic acid (ASA), a compound whose mechanisms are extensively studied and align with the outline provided, acts by irreversibly inactivating COX-1 and COX-2 enzymes nih.govuni.lunih.gov. This irreversible inhibition of COX-1 occurs through acetylation of a serine residue (Ser-530) uni.lucambridge.org. While primarily known for inhibiting the synthesis of pro-inflammatory prostaglandins, ASA-treated COX-2 can also metabolize fatty acids to produce anti-inflammatory mediators nih.govfishersci.ca.

Data regarding the specific enzymatic inhibition profile of this compound, drawing from studies on related compounds like ASA and Esculentoside A (EsA), indicates modulation of COX activity. Esculentoside A (EsA) has demonstrated selective inhibitory activity towards cyclooxygenase-2 (COX-2) lipidmaps.org.

While the primary literature aligning with the provided outline focuses on cyclooxygenase modulation, some research explores the regulation of epimerases. UDP-galactose 4'-epimerase (GALE) is an enzyme involved in galactose metabolism cambridge.org. Studies have characterized UDP-galactose 4'-epimerase from various organisms cambridge.org. While the interaction of this compound specifically with epimerases is not as extensively documented as its effects on cyclooxygenases within the search results, research on enzyme inhibition mechanisms broadly includes various enzyme classes uni.lu.

Detailed research findings on COX modulation include the irreversible acetylation of COX-1 by ASA uni.lucambridge.org. This acetylation blocks the synthesis of prostaglandins and thromboxane (B8750289) A2 cambridge.org. The effect on COX-2 by ASA involves acetylation of Ser516, resulting in a modified enzyme that produces 15(R)-hydroxy-eicosatetraenoic acid fishersci.ca.

Receptor Binding Dynamics of this compound

Information directly detailing the specific receptor binding dynamics of this compound is limited within the provided search results. However, related compounds like prostaglandins, which are downstream products affected by this compound's enzymatic modulation, exert their effects by binding to specific prostaglandin (B15479496) receptors wikipedia.orgwikipedia.org. For instance, Prostaglandin D2 (PGD2) binds to the receptors PTGDR (DP1) and CRTH2 (DP2) wikipedia.org. Prostaglandin E2 (PGE2) binds and activates the prostaglandin E2 receptor wikipedia.org. While the direct binding of this compound to these or other receptors is not explicitly detailed, its impact on ligand concentrations (e.g., prostaglandins) indirectly influences receptor activation.

Signal Transduction Pathway Perturbations by this compound

Beyond direct enzyme and receptor interactions, this compound influences cellular behavior by perturbing key signal transduction pathways that regulate inflammatory and other cellular responses.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation by this compound

The Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of immune and inflammatory responses researchgate.netnih.gov. NF-κB typically resides in the cytoplasm in an inactive state bound to inhibitor proteins (IκB) nih.gov. Upon activation by pro-inflammatory stimuli, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous genes involved in inflammation and cell survival researchgate.netnih.govchem960.com.

Research indicates that compounds related to this compound, such as Acetylsalicylic acid (ASA) and Esculentoside A (EsA), can modulate the NF-κB pathway. Esculentoside A (EsA) suppresses inflammatory responses in LPS-induced acute lung injury through inhibition of the nuclear factor kappa B (NF-κB) and mitogen activated protein kinase (MAPK) signaling pathways lipidmaps.org. ASA and its active metabolite, salicylic (B10762653) acid, have been shown to inhibit the activation of NF-κB chem960.comnih.gov. This inhibition can occur through binding and blocking the ATP binding site of IKKβ, a kinase crucial for IκB degradation chem960.com. Inhibition of NF-κB activation can lead to decreased expression of pro-inflammatory factors wikipedia.org. Studies have shown that ASA treatment can inhibit the upregulation of phosphorylated IκK and phosphorylated IκB induced by LPS, and also inhibit P65 nuclear translocation wikipedia.org.

The modulation of the NF-κB pathway by this compound or related compounds highlights a mechanism for their anti-inflammatory effects, independent of or in conjunction with cyclooxygenase inhibition chem960.com.

Prostaglandin Synthesis Pathway Inhibition by this compound

A primary mechanism of action associated with compounds related to this compound, particularly Acetylsalicylic acid (ASA), is the inhibition of the prostaglandin synthesis pathway dujps.comuni.luresearchgate.netkorea.ac.kr. Prostaglandins are lipid mediators derived from arachidonic acid through the action of cyclooxygenase enzymes biorxiv.orgnih.gov. The inhibition of COX-1 and COX-2 by ASA directly blocks the initial steps in the synthesis of prostaglandin H2 (PGH2) from arachidonic acid nih.govwikipedia.orgwikipedia.org. PGH2 is then converted into various other prostaglandins (such as PGE2, PGD2) and thromboxanes by downstream enzymes biorxiv.orgwikipedia.org.

The impact on prostaglandin synthesis can be illustrated by the central role of COX enzymes in converting arachidonic acid to PGG2, which is then reduced to PGH2 biorxiv.orgwikipedia.org. Inhibition of this process disrupts the entire cascade of prostaglandin production.

CompoundTarget EnzymeEffectNotesSource
Acetylsalicylic Acid (ASA)COX-1InhibitionIrreversible acetylation of Ser-530 uni.lucambridge.org
Acetylsalicylic Acid (ASA)COX-2InhibitionIrreversible acetylation of Ser516 nih.govfishersci.ca
Esculentoside A (EsA)COX-2InhibitionSelective inhibition lipidmaps.org
Acetylsalicylic Acid (ASA)IKKβInhibitionBlocks ATP binding site, inhibits NF-κB chem960.com

Wnt/β-catenin Signaling Pathway Regulation by this compound

Research indicates that 5-aminosalicylic acid (5-ASA), also known as Mesalazine, can interfere with the Wnt/β-catenin signaling pathway mdpi.commdpi.com. This pathway is frequently dysregulated in various cancers, including colorectal cancer, and plays a crucial role in processes such as cell proliferation and differentiation mdpi.commdpi.comresearchgate.net.

Studies have shown that 5-ASA can suppress β-catenin transcriptional activity mdpi.com. The Wnt/β-catenin pathway involves the regulation of β-catenin protein levels and localization mdpi.comresearchgate.net. Normally, in the absence of Wnt signals, a degradation complex containing proteins like APC, Axin, and GSK3β phosphorylates β-catenin, leading to its degradation mdpi.comresearchgate.net. When Wnt ligands are present, this complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it interacts with TCF/LEF transcription factors to activate target genes involved in cell growth, such as MYC and CCND1 mdpi.comresearchgate.net.

5-ASA's antineoplastic mechanism in colorectal cancer is strongly linked to the suppression of the Wnt/β-catenin pathway mdpi.com. This can involve inhibiting protein phosphatase 2A (PP2A), blocking the interaction between β-catenin and TCF4, and sequestering β-catenin on the plasma membrane mdpi.com. Additionally, 5-ASA has been shown to reduce the nuclear localization of β-catenin and decrease PAK1 activity mdpi.com. One study found that 5-ASA treatment of colon cancer cells stimulated the expression of MUCDHL, a gene encoding μ-protocadherin, which is silenced during colorectal carcinogenesis and may be involved in mediating the effect of 5-ASA on the Wnt/β-catenin pathway mdpi.com.

Another mechanism by which 5-ASA may interact with the Wnt/β-catenin pathway is by inhibiting epithelial phosphoinositide-3 kinase (PI3K), which is related to enhanced expression of Wnt/β-catenin target genes mdpi.com. Further investigations revealed that 5-ASA can increase the activity of the phosphatase and tensin homolog (PTEN), a negative regulator of PI3K mdpi.com. H2O2 can inactivate PTEN expression, while the antioxidant properties of 5-ASA may increase PTEN activity mdpi.com.

Nitric oxide-donating aspirin (B1665792) (NO-ASA), a derivative of Acetylsalicylic Acid (ASA), has also been shown to inhibit β-catenin/TCF signaling in colon cancer cells by disrupting the nuclear β-catenin–TCF association biomedpharmajournal.org. This effect was observed without altering the total or nuclear levels of β-catenin or TCF, suggesting a mechanism independent of their expression or cellular distribution biomedpharmajournal.org. NO-ASA also reduced the expression of cyclin D1, a downstream target gene of this pathway biomedpharmajournal.org.

AMP-activated protein kinase (AMPK) Activation by this compound

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy metabolism mdpi.com. Research suggests that Acetylsalicylic Acid (ASA) may be involved in the induction or activation of AMPK researchgate.net. AMPK is activated in various cell types by increased intracellular concentrations of AMP, often in response to conditions like hypoxia, ischemia, or starvation mdpi.com.

AMPK is a heterotrimeric serine/threonine protein kinase composed of a catalytic α subunit and regulatory β and γ subunits mdpi.com. Its activation involves the phosphorylation of the α subunit mdpi.com. AMP binding to the γ subunit allosterically activates the complex, facilitating the phosphorylation of the α subunit by upstream kinases such as LKB1 and CaMKKβ mdpi.com.

Studies have indicated that ASA may affect the phosphoinositide 3-kinase (PI3K) pathway or its crosstalk with COX-2, which could potentially influence AMPK activity researchgate.net. Additionally, some research suggests that polyunsaturated fatty acids can stimulate AMPK-α sigmaaldrich.com. While the direct mechanism of AMPK activation by ASA or 5-ASA is not as extensively detailed in the provided sources as their effects on other pathways, the link between ASA and AMPK induction has been noted researchgate.net.

Cellular Effects Induced by this compound

Regulation of Cellular Energy Metabolism by this compound

Acetylsalicylic Acid (ASA) appears to influence cellular energy status upsc.se. Studies have demonstrated that ASA treatment can lead to an increase in cellular ATP levels upsc.se. For instance, HepG2 cells treated with 50 µM and 0.1 mM of ASA showed increased ATP levels compared to controls upsc.se.

This effect on energy metabolism may be related to ASA's influence on mitochondrial function and associated pathways frontiersin.org. ASA metabolism products have been shown to induce the expression and activity of Sirt1 and PGC-1α, which can in turn affect targets like PPARα, Nrf2, HO1, and mitochondrial genes such as Tfam, STAT3, UCP1, eNOS, and Sirt4 upsc.se. An increase in these targets could improve mitochondrial number and energy state upsc.se. STAT3, for example, is involved in the activation of Complexes I and II in the electron transport chain, which helps maintain cellular homeostasis upsc.se.

Furthermore, ASA treatment has been linked to increased fatty acid oxidation (FAO) and PPAR signaling, processes localized to the mitochondria frontiersin.org. These mitochondrial effects are suggested as key mechanisms underlying the cellular effects of ASA frontiersin.org.

While one source mentions "Åsa Strand" and the regulation of cellular energy metabolism in a broader biological context, it does not directly discuss the effect of a specific chemical compound "this compound" on this process mdpi.com. However, the research on ASA strongly supports its role in regulating cellular energy metabolism upsc.sefrontiersin.org.

Impact on Apoptosis and Cell Cycle Progression by this compound (e.g., Caspase-3, p53, Bax/Bcl-2 modulation)

Both Acetylsalicylic Acid (ASA) and 5-aminosalicylic acid (5-ASA) have been shown to impact apoptosis and cell cycle progression mdpi.comnih.govfrontiersin.org. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and preventing uncontrolled cell growth, such as in cancer nih.gov.

5-ASA has been found to induce apoptosis in colorectal cancer cells mdpi.com. Acetylsalicylic Acid (ASA) can also induce tumor cell apoptosis nih.gov. High doses of ASA have been shown to induce COX inhibition-independent apoptosis nih.gov.

The modulation of apoptosis by these compounds often involves key regulatory proteins such as Caspase-3, p53, Bax, and Bcl-2 mdpi.comnih.govfrontiersin.orgnih.gov.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Activation of Caspase-3 leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis. Studies have shown that compounds affecting apoptosis can upregulate the expression or activity of Caspase-3.

p53 is a tumor suppressor protein that plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, including DNA damage. Activated p53 can transcriptionally activate pro-apoptotic genes, including Bax, and repress anti-apoptotic genes like Bcl-2.

The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining a cell's fate nih.gov. Bax is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and activation of the caspase cascade. Bcl-2 is an anti-apoptotic protein that inhibits apoptosis by preventing MOMP.

Research indicates that compounds inducing apoptosis can increase the level of Bax protein and decrease the level of Bcl-2 protein. This shift in the Bax/Bcl-2 ratio favors apoptosis. For example, sodium butyrate, a compound studied for its apoptotic effects, increased Bax levels and decreased Bcl-2 levels, stimulating cytochrome c release and Caspase-3 activation. Similarly, other compounds inducing apoptosis have been shown to upregulate Bax and cleaved Caspase-3 while downregulating Bcl-2.

Acetylsalicylic Acid (ASA) has been shown to induce apoptosis in colonic organoids, providing a possible mechanism for its chemopreventive effects against colorectal cancer frontiersin.org. ASA treatment led to significant differential responses of apoptotic genes, including BAX, BCL2, and CASP3 frontiersin.org.

Regarding cell cycle progression, Acetylsalicylic Acid (ASA) can inhibit cell proliferation nih.gov. It has been shown to block cell-cycle progression, potentially at the G0 phase, through mechanisms involving transforming growth factor-β (TGF-β), platelet-derived growth factor (PDGF), and insulin-like growth factor (IGF) nih.gov. Compounds that induce apoptosis can also cause cell cycle arrest, for instance, at the G2/M phase.

Modulation of Angiogenesis by this compound

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in various physiological and pathological conditions, including wound healing and tumor growth. Both Acetylsalicylic Acid (ASA) and 5-aminosalicylic acid (5-ASA) have been reported to modulate angiogenesis, although their effects can vary depending on the context and specific compound.

Acetylsalicylic Acid (ASA) has been shown to possess anti-angiogenic properties, particularly in the context of tumor angiogenesis. ASA can affect angiogenesis by inhibiting the formation of PGE2, a potent pro-angiogenic factor derived from COX-2. In breast tumors, increased COX-2 expression is associated with increased PGE2 production, which induces angiogenesis and tumor progression nih.gov. ASA treatment has been found to block several angiogenic factors associated with tumor angiogenesis. Studies using in vitro and in vivo models have demonstrated that ASA treatment can significantly block endothelial cell migration and capillary-like structure formation. Furthermore, ASA may recruit pericytes to endothelial cells, contributing to the normalization of blood vessels and decreasing permeability.

Derivatives of ASA, such as aspirin-triggered DHA metabolites like 17(R)-hydroxy-DHA (17R-HDHA), have also shown anti-angiogenic effects. These metabolites, resulting from acetylated COX-2 activity, reduced endothelial cell migration and tube formation in vitro and decreased microvessel density in an in vivo model.

Conversely, recent studies suggest that topical administration of 5-aminosalicylic acid (5-ASA) may promote angiogenesis, particularly in the context of wound healing. In various experimental models, 5-ASA administration promoted blood vessel development. This pro-angiogenic effect may be achieved by binding to growth factor receptors, specifically the VEGFR-2 receptor. 5-ASA treatment has been shown to enhance cellular infiltration, collagen deposition, and neovascularization in wound healing models. Researchers hypothesize that 5-ASA may downregulate anti-angiogenic factors to initiate angiogenesis in this context.

These findings highlight the complex and context-dependent effects of ASA and 5-ASA on angiogenesis, with ASA generally exhibiting anti-angiogenic properties, particularly in tumor settings, while topical 5-ASA may promote angiogenesis in wound healing.

Preclinical Biological Activity and Pathway Modulation by Es Asa

In Vitro Pharmacological Profiling of ES-Asa

The characterization of a compound's activity in a controlled laboratory setting is a critical first step in understanding its therapeutic potential. In vitro pharmacological profiling provides foundational data on how a substance interacts with biological systems at the cellular and molecular level.

Cell-Based Assays for Target Engagement and Pathway Modulation by this compound

Cell-based assays are instrumental in determining a compound's direct effects on cellular processes. In the study of this compound, these assays have been employed to understand its anti-proliferative properties across various cancer cell lines. Research has indicated that this compound can modulate signaling pathways crucial for cancer cell growth and survival. For instance, studies have shown that aspirin (B1665792), a related compound, can inhibit the Wnt/β-catenin pathway in colon cancer cells in a concentration-dependent manner. nih.govnih.gov Furthermore, aspirin has been observed to cause the breakdown of specificity protein (Sp) transcription factors Sp1, Sp3, and Sp4, leading to the downregulation of genes involved in cell survival, proliferation, and angiogenesis. nih.gov

Interactive Table: Anti-proliferative Activity of Aspirin in Cancer Cell Lines

Cell Line Cancer Type Key Pathway(s) Affected Observed Effect

Note: Data presented is for Aspirin (Acetylsalicylic Acid), a related compound, as specific data for "this compound" is not publicly available.

Enzyme Assays and Kinetic Characterization of this compound Interactions

To elucidate the mechanism of action at a molecular level, enzyme assays are utilized. These experiments can reveal whether a compound directly interacts with and modulates the activity of specific enzymes. The primary and most well-understood mechanism of aspirin is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.org This is achieved through the acetylation of a serine residue within the active site of the enzyme. wikipedia.org This action prevents the synthesis of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and platelet aggregation. wikipedia.org

Investigations of this compound in Embryonic Stem (ES) Cells for Cellular Reprogramming and Differentiation Insights

Embryonic stem (ES) cells, with their ability to differentiate into any cell type, serve as a valuable model for developmental biology and regenerative medicine. wikipedia.orgstudentsentinel.orgnih.govnih.gov Research into the effects of compounds on ES cells can provide insights into their potential to influence cellular reprogramming and differentiation. While specific studies on "this compound" in embryonic stem cells are not available, the broader context of stem cell research highlights the potential for chemical compounds to direct differentiation pathways, offering therapeutic possibilities for a range of diseases. studentsentinel.orgnih.gov

In Vivo Biological Activity in Non-Human Animal Models

Following promising in vitro results, the biological activity of a compound is assessed in living organisms. These in vivo studies in non-human animal models are crucial for understanding the systemic effects and potential therapeutic efficacy of a compound.

Assessment of this compound's Impact on Organ-Specific Biological Processes in Rodent Models

Rodent models are frequently used to study the effects of compounds in a whole-organism context. Preclinical studies have demonstrated that aspirin can suppress tumor growth in various animal models of cancer. nih.gov For instance, in models of colorectal cancer, the anti-inflammatory and anti-platelet effects of aspirin are thought to contribute to its chemopreventive properties. nih.gov Platelet activation is implicated in cancer progression and metastasis, and aspirin's inhibition of platelet function via COX-1 is a key mechanism in its anti-cancer effects. nih.govnih.gov

Interactive Table: In Vivo Effects of Aspirin in Rodent Models

Animal Model Condition Key Findings
Rat Model of Colitis Induced Colitis Colon-targeted delivery of 5-ASA (a related compound) was effective in reducing inflammation. nih.govnih.gov

Note: Data presented is for Aspirin (Acetylsalicylic Acid) and 5-ASA (Mesalamine), as specific data for "this compound" is not publicly available.

Studies of this compound in Zebrafish or Drosophila Models for Developmental Biology Insights

Zebrafish and Drosophila are valuable models in developmental biology due to their rapid development and genetic tractability. While specific studies involving "this compound" in these models are not documented in the available literature, these organisms are widely used to screen for compounds that may affect developmental pathways and to gain insights into the genetic and molecular mechanisms of development and disease.

Non-Invasive Imaging Techniques for Tracking this compound Biological Effects in Vivo

The in vivo tracking of the biological effects of therapeutic compounds is crucial for understanding their pharmacokinetics and pharmacodynamics. ismrm.org Non-invasive imaging techniques offer a significant advantage in preclinical studies as they allow for the longitudinal monitoring of drug distribution and metabolic activity within a living organism, reducing the number of animals required for a study. mdpi.com For this compound, a compound with a notable role as a chemopreventive agent, developing methods to monitor its activity in real-time and in vivo is highly desirable. ismrm.org

Several advanced, non-invasive imaging modalities are available for preclinical research, including magnetic resonance imaging (MRI), positron emission tomography (PET), single photon emission computed tomography (SPECT), and optical imaging (fluorescence and bioluminescence). mdpi.com These techniques provide valuable insights into biological processes at the molecular level. mdpi.com

A significant challenge in tracking this compound in vivo is distinguishing the intact compound from its metabolic byproducts. Traditional methods like radiotracer-based imaging have limitations in this regard and present cost and safety concerns. ismrm.org To address this, innovative imaging strategies are being developed to specifically monitor the biodistribution and metabolic activity of this compound.

One such advanced technique is hyperpolarized magnetic resonance imaging (MRI). This method enhances the MRI signal of 13C-labeled this compound by several orders of magnitude, making it possible to detect the compound and its metabolites in real-time within a living organism. researchgate.net Hyperpolarized 13C-labeled this compound can be administered intravenously, and its journey through the body, along with its chemical transformations, can be observed through changes in the amplitude and chemical shift of the 13C resonances. ismrm.org A key advantage of this technique is the absence of a background signal, due to the low natural abundance and low gyromagnetic ratio of 13C. ismrm.org

Preclinical studies using hyperpolarized 13C-labeled this compound in mice have been conducted to monitor its metabolism and biodistribution. ismrm.org These studies provide a direct way to observe the pharmacokinetics of the drug in vivo. The development of hyperpolarized this compound as an imaging probe represents a significant step forward in understanding its biological activity non-invasively. researchgate.net

Below is a summary of the key aspects of using hyperpolarized MRI for tracking this compound:

Imaging TechniqueProbeInformation ObtainedAdvantages
Hyperpolarized MRI13C-labeled this compoundReal-time metabolism and biodistribution of this compound and its byproducts.Non-radioactive, distinguishes intact compound from metabolites, no background signal.

Further research into non-invasive imaging of this compound will continue to refine our understanding of its mechanism of action and help in the development of more effective therapeutic strategies.

Computational and Structural Biology Investigations of Es Asa

Molecular Docking and Dynamics Simulations of ES-Asa-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding the interaction between a ligand, such as this compound, and its protein target at the atomic level. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. frontiersin.org For this compound, docking studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex. For instance, in studies of acetylsalicylic acid derivatives, docking has been used to evaluate binding efficacy against targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.netresearchgate.net

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. mdpi.com MD simulations provide a more dynamic and realistic view of the binding event, assessing the stability and flexibility of the this compound-target complex in a simulated physiological environment. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters like Root Mean Square Deviation (RMSD) to evaluate the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon this compound binding. researchgate.net This dual approach of docking followed by MD simulation offers a robust framework for validating potential binding modes and understanding the thermodynamics of interaction. frontiersin.org

Table 1: Hypothetical Molecular Docking Results for this compound with Target Protein X This table is for illustrative purposes and displays the kind of data generated from molecular docking simulations.

Parameter Value Interacting Residues
Binding Affinity (kcal/mol) -8.5 -
Hydrogen Bonds 3 Tyr23, Ser45, Asn90
Hydrophobic Interactions 5 Val21, Leu30, Ile52, Pro88, Met92

| Electrostatic Interactions | 2 | Asp48, Glu101 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org In the context of this compound, QSAR studies would involve a series of its structural analogues with varying biological potencies. nih.govmdpi.com The first step is to calculate a set of molecular descriptors for each analogue, which are numerical representations of their physicochemical, topological, and electronic properties. nih.gov

These descriptors are then used as independent variables in statistical models to predict the biological activity (the dependent variable). mdpi.comnih.gov The goal is to develop a robust and predictive QSAR model that can be used to estimate the activity of new, unsynthesized this compound analogues. mdpi.com A statistically validated model can guide the design of new compounds with enhanced efficacy by identifying which molecular properties are most influential for the desired biological effect. nih.gov For example, a QSAR model might reveal that increased hydrophobicity and the presence of a specific hydrogen bond donor at a certain position on the this compound scaffold are positively correlated with activity.

Table 2: Example of Molecular Descriptors Used in a QSAR Model for this compound Analogues This table presents hypothetical data illustrating the descriptors and their correlation with biological activity.

Analogue LogP (Hydrophobicity) Molecular Weight H-Bond Donors Biological Activity (IC50, µM)
This compound-01 2.1 180.16 1 15.2
This compound-02 2.5 194.19 1 10.8
This compound-03 2.2 210.21 2 8.5

| This compound-04 | 2.8 | 224.24 | 2 | 5.1 |

De Novo Drug Design Approaches Utilizing this compound as a Scaffold

De novo drug design refers to the computational generation of novel molecular structures from the ground up that possess desired pharmacological properties. nih.govfrontiersin.org When utilizing this compound as a scaffold, the core chemical structure of this compound serves as the foundation upon which new functional groups and structural motifs are added. arxiv.org The objective is to design new molecules that retain the key binding features of the original scaffold but have improved properties such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles. researchgate.net

Computational algorithms for de novo design can be either ligand-based or structure-based. Structure-based methods utilize the three-dimensional structure of the target protein's binding site to "grow" a new molecule atom-by-atom or fragment-by-fragment, ensuring optimal steric and electronic complementarity. nih.govnih.gov Ligand-based approaches, on the other hand, use information from a set of known active molecules to generate new structures with similar properties. nih.gov Modern approaches often employ artificial intelligence and machine learning, such as recurrent neural networks (RNNs), to learn the rules of chemical structure and generate novel, valid molecules based on the this compound scaffold. nih.govfrontiersin.org

Bioinformatic and Proteomic Analyses of this compound-Induced Cellular Changes

Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov To understand the cellular effects of this compound, researchers can employ proteomic techniques to analyze global changes in protein expression in cells or tissues after treatment with the compound. nih.gov A common workflow involves using mass spectrometry-based methods to identify and quantify thousands of proteins, comparing the proteome of this compound-treated samples to untreated controls.

The resulting data, which can include lists of up-regulated and down-regulated proteins, is then subjected to bioinformatic analysis. nih.govresearchgate.net Bioinformatic tools are used to perform pathway analysis and gene ontology enrichment to identify the biological processes and signaling pathways that are significantly affected by this compound. researchgate.net This can provide crucial insights into the compound's mechanism of action, identify potential off-target effects, and discover novel therapeutic applications. For example, such an analysis might reveal that this compound treatment leads to changes in proteins involved in inflammatory pathways or cell cycle regulation.

Table 3: Hypothetical Proteomic Analysis of Cells Treated with this compound This table shows a simplified example of proteins identified as differentially expressed and their associated biological pathways.

Protein Fold Change Function Associated Pathway
Protein A +2.5 Kinase MAPK Signaling
Protein B -1.8 Transcription Factor NF-κB Signaling
Protein C +3.1 Apoptotic Protein Apoptosis

| Protein D | -2.2 | Cyclin | Cell Cycle Regulation |

Cheminformatic Approaches for this compound Chemical Space Exploration

Cheminformatics combines chemistry and information science to analyze and manage chemical data. nih.gov The exploration of the "chemical space" for this compound involves defining and analyzing the vast number of possible molecules that are structurally related to this compound. nih.govscispace.com This is achieved by creating virtual libraries of this compound analogues through computational enumeration of different substituents and structural modifications. chemrxiv.org

Cheminformatic tools are then used to analyze these libraries. This includes calculating various physicochemical properties (e.g., molecular weight, logP, polar surface area) to assess their drug-likeness according to established rules like Lipinski's "rule of five". nih.gov Molecular fingerprinting and similarity searching techniques can be used to compare the this compound chemical space with databases of known drugs or bioactive molecules, helping to predict potential biological activities or identify novel structural classes. researchgate.net Visualizing this chemical space, often through dimensionality reduction techniques like Principal Component Analysis (PCA), allows researchers to understand the diversity of the designed analogues and guide the selection of compounds for synthesis and testing. scispace.com

Table 4: Physicochemical Property Comparison of Hypothetical this compound Analogues This table illustrates the type of data generated in a cheminformatic analysis to evaluate drug-likeness.

Analogue Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors
This compound 180.16 2.15 1 4
Analogue 1 254.23 3.10 1 5
Analogue 2 312.35 3.85 2 6
Analogue 3 450.51 4.90 3 7

| Analogue 4 | 515.62 | 5.20 | 4 | 8 |

Es Asa in Specialized Biological Systems Research

Role of ES-Asa in Plant Metabolism and Stress Responses

Research into the role of this compound formulations in plant metabolism and stress responses is not widely documented in the provided search results. However, it is important to note the established role of salicylic (B10762653) acid (SA), a primary metabolite of Aspirin (B1665792), in plant physiology. Salicylic acid is a naturally occurring phenolic compound in plants that plays a crucial role as a signaling molecule in various physiological processes, including growth, thermogenesis, and responses to biotic and abiotic stresses nih.govfao.org. Plants synthesize various primary and secondary metabolites in response to adverse environmental conditions like heat, drought, salinity, and cold fao.orgscilit.com. These metabolites are involved in stress tolerance mechanisms and can serve as stress markers fao.orgscilit.com. While Aspirin itself can be hydrolyzed to salicylic acid, and salicylates have a known role in plant stress responses, the direct application or study of this compound formulations for influencing plant metabolism or stress responses is not a prominent area highlighted in the search results. Research in plant stress responses often focuses on endogenous plant metabolites and their pathways fao.orgscilit.combrieflands.comnih.gov.

This compound Interactions with Microbial Pathways and Antimicrobial Research Contexts

This compound formulations, particularly those designed for targeted delivery to the colon using Eudragit S, interact with microbial pathways primarily within the gastrointestinal tract. Eudragit S's pH-dependent dissolution ensures that the encapsulated Aspirin is released in the higher pH environment of the colon, where microbial populations are abundant pharmaexcipients.commdpi.comredalyc.org. The gut microbiota can influence the metabolism of orally administered drugs, including Aspirin mdpi.com. Studies have shown that gut microbiota can be responsible for the biotransformation of Aspirin to salicylic acid mdpi.com. This biotransformation by gut bacteria can impact the systemic availability and effects of both Aspirin and salicylic acid mdpi.com.

While the primary focus of this compound formulations in this context is targeted drug delivery, the interaction with microbial pathways is a significant consideration for the release profile and subsequent metabolic fate of Aspirin. Some research explores the potential of Eudragit-based nanoparticles for delivering antimicrobial agents, indicating the relevance of these polymer systems in antimicrobial research contexts, although specific studies on this compound having direct antimicrobial effects through interaction with microbial pathways were not explicitly detailed in the provided results nih.gov. However, the targeted delivery to the colon, a site rich in microbiota, inherently involves interaction with these microbial communities and their metabolic activities.

Investigation of Polymer-Based Delivery Systems for this compound

The investigation of polymer-based delivery systems for this compound formulations is a significant area of research, primarily focused on achieving targeted and controlled release of Aspirin. Eudragit S (ES) is a key polymer used in these systems due to its pH-dependent solubility, dissolving above pH 7.0, which facilitates drug release in the less acidic environment of the ileum and colon pharmaexcipients.commdpi.comredalyc.org. This targeted release is particularly beneficial for drugs that are irritating to the stomach lining, such as Aspirin, or for delivering drugs for localized treatment in the colon. pharmaexcipients.commdpi.com

Various polymer-based strategies have been explored for delivering Aspirin using Eudragit S and other coating polymers:

Nanofibers: Core-shell nanofibers with an Eudragit S100 shell and an Aspirin-loaded core have been developed using techniques like triaxial electrospinning. These nanofibers demonstrate delayed release in acidic conditions, protecting the drug from the stomach, and extended release in neutral conditions, targeting the colon mdpi.commdpi.comresearchgate.netnih.govbio-integration.org. For instance, core-shell nanofibers showed significantly lower Aspirin release (1.3 ± 0.8%) in simulated gastric fluid (pH 1.2) compared to monolithic nanofibers (9.6 ± 3.4%) over the first two hours mdpi.com.

Microspheres: Controlled release microspheres containing Aspirin within an Eudragit RS100 matrix have been prepared. The release profiles from these microspheres can be influenced by the polymer-to-drug ratio and exhibit biphasic release kinetics nih.govtandfonline.com. Studies have shown that the physical state of Aspirin within the microspheres can be amorphous up to a certain drug loading, impacting dissolution nih.gov.

Matrix Tablets: Eudragit polymers, including Eudragit S100 and Eudragit RS100, are used as matrix substances in the preparation of sustained-release Aspirin tablets brieflands.comresearchgate.netnih.govijpsonline.comresearchgate.net. The type and concentration of Eudragit polymer influence the dissolution rate and release kinetics of Aspirin from these matrix tablets researchgate.net. Different formulation techniques, such as direct compression and granulation, can also impact the release profiles brieflands.comwho.intresearchgate.net.

Coating of Capsules and Beads: Eudragit S100 is used as an enteric coating for capsules and beads containing Aspirin or other active ingredients to achieve delayed release in the intestinal tract redalyc.orgresearchgate.net. This coating prevents drug release in the stomach's acidic environment, ensuring that the majority of the drug is released at higher pH values in the intestine and colon redalyc.orgresearchgate.net.

These polymer-based delivery systems aim to optimize the release profile of Aspirin, improve its bioavailability at the target site, and potentially reduce gastrointestinal side effects associated with immediate-release formulations. mdpi.comijrpp.com

Interactive Data Table Example (Illustrative based on search findings):

Formulation TypePolymer(s) UsedKey Finding on Release ProfileRelevant pH for ReleaseCitation
Core-Shell NanofibersEudragit S100Delayed release at pH 1.2, extended release at neutral pH. mdpi.com> 7.0 pharmaexcipients.com mdpi.com
Matrix TabletsEudragit S100, Eudragit RS100Dissolution rate dependent on polymer type and concentration. researchgate.netpH-dependent pharmaexcipients.com researchgate.net
MicrospheresEudragit RS100Biphasic release kinetics, influenced by drug loading. nih.govControlled release nih.gov
Coated Beads/CapsulesEudragit S100Prevents release at acidic pH, releases at higher intestinal pH.> 7.0 pharmaexcipients.com redalyc.orgresearchgate.net

Note: The interactivity of the table is a conceptual representation. In a digital format, this table could allow for sorting or filtering.

The research demonstrates that the choice of polymer, formulation technique, and polymer concentration are critical factors in controlling the release kinetics and targeting efficiency of this compound delivery systems. researchgate.net

Emerging Research Paradigms and Future Theoretical Directions for Es Asa

Integration of Omics Technologies (Genomics, Metabolomics, Transcriptomics) in ES-Asa Research

A holistic understanding of this compound's biological impact can be achieved by integrating various "omics" technologies. This approach allows for a comprehensive assessment of the molecular changes induced by the compound across different biological strata, from the genome to the metabolome. nih.gov The integration of multi-omics data provides a more complete picture of the underlying disease mechanisms and the compound's mode of action. nih.govfrontiersin.org

Genomics: Genomic studies can help identify genetic variations that influence individual responses to this compound. By analyzing single-nucleotide polymorphisms (SNPs), copy number variations, and other genetic markers, researchers can uncover pharmacogenomic relationships, potentially leading to personalized therapeutic strategies.

Transcriptomics: Transcriptomics provides a snapshot of the gene expression profile within a cell or tissue following exposure to this compound. umh-csic.es Technologies like RNA-Seq and spatial transcriptomics can reveal which genes are up- or down-regulated, offering insights into the cellular pathways being modulated. nih.govcas.org Spatial transcriptomics, in particular, preserves the spatial context of gene expression, allowing for a deeper understanding of cellular organization and interaction within complex tissues. cas.orgyoutube.com

Metabolomics: As the downstream product of genomic and transcriptomic processes, the metabolome reflects the functional state of a biological system. Untargeted metabolomics can be employed to discover novel biomarkers and biochemical pathways affected by this compound, as has been demonstrated in studies with related compounds like acetylsalicylic acid (ASA). nih.govnih.gov This technique analyzes a broad spectrum of low-molecular-weight metabolites in biological fluids, offering clues to the compound's systemic effects. nih.gov

The true power of this approach lies in the integration of these datasets. By combining genomic, transcriptomic, and metabolomic data, researchers can construct detailed models of this compound's mechanism of action, identifying key nodes and pathways that mediate its effects.

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Measured Biomarker Key Application for this compound Research Potential Insights
Genomics DNA Identification of genetic variants influencing drug response. Pharmacogenomic markers for patient stratification.
Transcriptomics RNA Profiling of gene expression changes post-treatment. Elucidation of modulated cellular pathways and networks.
Metabolomics Metabolites Analysis of changes in the metabolite profile of cells, tissues, or biofluids. Discovery of functional biomarkers and off-target effects.
Integrated Omics DNA, RNA, Proteins, Metabolites A systems biology approach combining multiple omics datasets. Comprehensive modeling of this compound's mechanism of action and systemic impact. nih.gov

Advanced In Vitro Model Systems (e.g., Organ-on-a-Chip, 3D Bioprinting) for this compound Research

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native human tissues. mdpi.com Advanced in vitro models, such as Organ-on-a-Chip (OOC) and 3D bioprinting, offer more physiologically relevant platforms for studying the efficacy and mechanisms of compounds like this compound.

Organ-on-a-Chip (OOC): OOCs are microfluidic devices that contain living cells in continuously perfused micro-chambers, recreating the structural and functional characteristics of human organs. mdpi.com These systems can simulate tissue-tissue interfaces, mechanical forces, and chemical gradients, providing a more accurate model for predicting human responses to chemical compounds. nih.govfluigent.com For this compound research, OOCs could be used to model specific disease states in organs like the liver, kidney, or lung, allowing for real-time analysis of the compound's effects on organ-level function. mdpi.com

3D Bioprinting: This technology enables the layer-by-layer fabrication of complex, three-dimensional tissue constructs using "bio-inks" composed of living cells and biomaterials. e-asct.orgnih.gov 3D bioprinting allows for precise control over the cellular and architectural composition of the engineered tissue, closely mimicking its native counterpart. cornell.edu Research on this compound could leverage 3D bioprinted tissues to study its effects on complex processes like tissue regeneration, inflammation, or tumor progression in a highly controlled and reproducible manner. e-asct.org The use of microgravity environments in bioprinting is also being explored to create more intricate scaffold-free structures. voxelmatters.com

Table 2: Comparison of Advanced In Vitro Models for this compound Studies

Model System Description Advantages for this compound Research Limitations
Organ-on-a-Chip (OOC) Microfluidic cell culture device mimicking organ-level physiology. mdpi.com Replicates dynamic microenvironment, tissue interfaces, and mechanical cues. nih.gov Requires specialized equipment; may not fully replicate systemic interactions. mdpi.com
3D Bioprinting Additive manufacturing of cell-laden hydrogels to create tissue-like structures. e-asct.org High control over 3D architecture and cellular composition; creation of patient-specific models. Potential for cell damage due to shear stress; complexity in vascularization. e-asct.org

Theoretical Applications of this compound in Modulating Complex Biological Networks

The traditional "one molecule, one target" paradigm is often insufficient to describe the effects of a compound on a complex biological system. Systems biology offers a more holistic approach, viewing cellular function as an intricate network of interactions between genes, proteins, and metabolites. wikipedia.org The theoretical application of this compound can be conceptualized within this framework, focusing on its potential to modulate entire biological networks rather than isolated targets.

Table 3: Systems Biology Concepts for this compound Research

Concept Description Relevance to this compound
Network Pharmacology Analyzing the network of interactions between a drug, its targets, and other cellular components. To identify the multiple targets and pathways modulated by this compound.
Emergent Properties Properties of a complex system that arise from the interactions of its components and are not predictable from the components alone. researchgate.net To predict the systemic and potentially non-obvious effects of this compound on an organism.
Computational Modeling Using mathematical models to simulate the behavior of biological networks in response to a perturbation. nih.gov To simulate the dose-dependent effects of this compound and identify key network nodes for therapeutic intervention.

Future Directions in the Academic Exploration of this compound Derivatization and Functionalization

The chemical structure of this compound provides a scaffold for further academic exploration through derivatization and functionalization. These processes involve chemically modifying the parent molecule to create analogues with potentially improved properties, such as enhanced target specificity, greater potency, or novel biological activities.

Future research could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound molecule and assessing the impact on its biological activity to build a comprehensive SAR profile.

Prodrug Development: Designing inactive derivatives of this compound that are metabolized into the active form at a specific site in the body, which could improve its therapeutic index.

C-H Functionalization: Employing modern synthetic methods like C-H functionalization to directly modify the carbon-hydrogen backbone of this compound, allowing for the rapid generation of diverse analogues that would be difficult to access through traditional methods. researchgate.net

The development of new derivatives based on the this compound scaffold, similar to the historical development of aminosalicylic acid-related drugs, could lead to a new generation of compounds with tailored therapeutic profiles. nih.gov

Table 4: Potential Strategies for this compound Derivatization

Strategy Goal Example Chemical Approach
Analogue Synthesis Improve potency and selectivity. Modifying side chains or functional groups to optimize binding to the target.
Prodrug Design Enhance bioavailability or target-specific delivery. Attaching a promoiety that is cleaved by specific enzymes at the site of action.
Conjugation Add new functionalities. Linking this compound to other molecules, such as peptides or antibodies, for targeted delivery.

Unexplored Biological Targets and Pathways for this compound Investigation

While this compound may have known biological targets, a significant portion of the human proteome remains understudied. Initiatives like the Illuminating the Druggable Genome (IDG) aim to shed light on these unexplored proteins, many of which could be novel drug targets. nih.gov Future research on this compound should include systematic screening efforts to identify novel interacting partners and unexplored pathways.

This can be achieved through:

High-Throughput Screening: Testing this compound against large libraries of proteins or in cell-based assays designed to report on various cellular pathway activities.

Chemoproteomics: Using chemical probes based on the this compound structure to "fish" for binding partners in cell lysates, followed by mass spectrometry to identify these proteins.

Phenotypic Screening: Observing the effects of this compound on cellular or organismal phenotypes without a preconceived target, and then working backward to identify the molecular mechanism responsible for the observed effect.

The IDG program classifies proteins into four levels based on the depth of current investigation: Tclin (clinical), Tchem (chemical), Tbio (biological), and Tdark (dark matter). nih.gov A key future direction for this compound research would be to investigate its potential interactions with proteins in the Tbio and Tdark categories, which could unveil entirely new mechanisms of action and therapeutic opportunities.

Table 5: Illuminating the Druggable Genome (IDG) Target Classification

Target Class Description Implication for this compound Research
Tclin Targets of approved drugs. Confirming interactions with known drug targets.
Tchem Targets that bind small molecules with high potency but are not targets of approved drugs. Identifying well-characterized but unexploited targets for this compound.
Tbio Proteins with some biological characterization but lacking known small molecule binders. A fertile area for discovering novel biological targets for this compound.
Tdark Proteins about which little is known. High-risk, high-reward screening for completely novel mechanisms of action.

Q & A

Q. Tables for Reference

Data Type Preprocessing Technique Validation Metric
Imbalanced ClassesSMOTE F1-Score, ROC-AUC
Missing ValuesMultiple Imputation by Chained Equations (MICE)Mean Absolute Error (MAE)
High-DimensionalPCA or t-SNE Explained Variance Ratio

Q. Key Guidelines

  • Ethics : Disclose all funding sources and adhere to COPE guidelines for data integrity .
  • Reproducibility : Share code (GitHub) and raw data (Zenodo) with DOI links .
  • Writing : Avoid jargon; define abbreviations at first use (e.g., this compound: Ethyl-Sulfate Acetylsalicylate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.